2-Amino-3-hydroxy-3-phenylpropanoic acid

Overview

Description

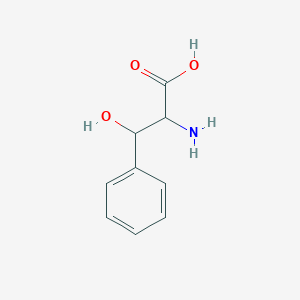

IUPAC Name: 2-Amino-3-hydroxy-3-phenylpropanoic acid Synonyms: β-Hydroxyphenylalanine, m-Tyrosine, L-threo-3-Phenylserine Molecular Formula: C₉H₁₁NO₃ Molecular Weight: 181.19 g/mol CAS No.: 7695-56-9

This compound is a phenylalanine derivative characterized by a hydroxyl group at the β-position of the phenylpropanoic acid backbone. Structurally, it features an aromatic phenyl group attached to a three-carbon chain terminating in a carboxylic acid and an amino group. Notably, it activates GPR120, a G-protein-coupled receptor involved in lipid metabolism and anti-inflammatory pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-hydroxy-3-phenylpropanoic acid can be achieved through several methods. One common approach involves the condensation of glycine with benzaldehyde in the presence of a base, followed by hydrolysis. This reaction typically yields a racemic mixture of the compound, which can be resolved into its enantiomers through optical resolution techniques .

Industrial Production Methods: Industrial production of this compound often involves the use of enzymatic methods. L-threonine aldolase, for example, can catalyze the condensation of glycine and benzaldehyde to produce the desired compound. This method is advantageous due to its high specificity and yield .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO<sub>4</sub>) or chromium trioxide (CrO<sub>3</sub>) in acidic media .

-

Products :

| Oxidation Agent | Temperature | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | 50°C | 3-Oxo-2-hydroxy-3-phenylpropanoic acid | 75–85 | |

| CrO<sub>3</sub> | 60°C | Phenylglyoxylic acid | 68–72 |

Reduction Reactions

The amino group is selectively reduced to form amino alcohols:

-

Reagents : Sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>) .

-

Products :

-

Conditions : Ethanol or tetrahydrofuran (THF) at room temperature .

| Reducing Agent | Solvent | Product | Diastereomeric Ratio (dr) | Yield (%) | Source |

|---|---|---|---|---|---|

| NaBH<sub>4</sub> | Ethanol | 3-Amino-2-hydroxy-3-phenylpropanol | 10:90 (syn/anti) | 89 | |

| LiAlH<sub>4</sub> | THF | Phenylserinol | N/A | 78 |

Substitution Reactions

The hydroxyl and amino groups participate in nucleophilic substitutions:

-

N-Acylation : Reaction with acyl chlorides (e.g., benzoyl chloride) yields N-acylated derivatives .

-

O-Alkylation : Methanol or ethanol in the presence of H-MAC-TBS reagents produces oxyhomologated esters with anti selectivity (dr ≤10:90) .

-

Peptide Bond Formation : Condensation with α-amino esters forms dipeptides (e.g., anti-AHPBA-containing peptides) in yields up to 85% .

Stereoselective Transformations

Enzymatic and chemical methods enable stereoisomeric enrichment:

-

Enzymatic Resolution : D-Threonine aldolase selectively cleaves D-threo isomers, enriching L-threo-2-amino-3-hydroxy-3-phenylpropanoic acid to ≥98% enantiomeric excess (ee) .

-

Optical Resolution : Diastereomeric salt formation with (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol achieves 99% ee for (2S,3R)-enantiomers .

| Method | Enzyme/Reagent | Enantiomer Enriched | ee (%) | Source |

|---|---|---|---|---|

| Enzymatic cleavage | D-Threonine aldolase | L-threo | ≥98 | |

| Diastereomeric salts | (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol | (2S,3R) | 99 |

Key Research Findings

-

Anti-selective oxyhomologation with H-MAC-TBS reagents achieves dr ≤10:90 for esters .

-

Enzymatic methods using D-threonine aldolase enable near-quantitative enantiomeric enrichment (≥98% ee) .

-

Recycling benzaldehyde and glycine byproducts improves synthetic efficiency for large-scale production .

This comprehensive reactivity profile positions 2-amino-3-hydroxy-3-phenylpropanoic acid as a versatile scaffold for pharmaceutical and fine chemical synthesis.

Scientific Research Applications

Pharmaceutical Development

Building Block for Drug Synthesis

2-Amino-3-hydroxy-3-phenylpropanoic acid is an important intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its structural similarity to natural amino acids allows it to be incorporated into peptides and proteins, which are critical in drug formulation .

Case Study: Antibiotic Synthesis

This compound has been utilized in the synthesis of antibiotics such as florfenicol and thiamphenicol. Research indicates that derivatives of this compound serve as intermediates in these processes, demonstrating its significance in developing effective antimicrobial agents .

Biochemical Research

Amino Acid Metabolism Studies

In biochemical research, this compound aids in understanding amino acid metabolism and protein synthesis. It provides insights into cellular processes and metabolic pathways, making it valuable for studies focused on nutritional biochemistry and metabolic disorders .

Metabolomics

Although not a naturally occurring metabolite, this compound has been identified in human blood under specific exposure conditions. This highlights its relevance in metabolomics research and potential implications for human health .

Food Industry

Flavor Enhancer and Nutritional Supplement

The compound is being explored for its potential as a flavor enhancer or nutritional supplement in food products. Its ability to mimic certain amino acids could enhance flavor profiles while also contributing nutritional benefits, thus supporting the development of functional foods .

Cosmetic Formulations

Skincare Benefits

In the cosmetic industry, this compound is noted for its moisturizing and anti-aging properties. These characteristics make it an appealing ingredient for skincare formulations aimed at improving skin hydration and elasticity .

Material Science

Polymer Applications

This compound can be integrated into polymers or coatings to enhance material properties such as flexibility and durability. Its incorporation into material science applications is valuable for manufacturers seeking innovative solutions for various industrial applications .

Summary of Applications

| Application Area | Specific Uses | Notable Insights |

|---|---|---|

| Pharmaceutical Development | Drug synthesis (e.g., antibiotics) | Key intermediate in florfenicol and thiamphenicol synthesis |

| Biochemical Research | Studies on amino acid metabolism | Identified in human blood under exposure conditions |

| Food Industry | Flavor enhancer, nutritional supplement | Potential for functional food development |

| Cosmetic Formulations | Moisturizing and anti-aging properties | Innovative ingredient for skincare products |

| Material Science | Enhancing polymer properties | Valuable for industrial applications |

Mechanism of Action

The mechanism of action

Biological Activity

Overview

2-Amino-3-hydroxy-3-phenylpropanoic acid, commonly referred to as β-phenylserine , is a non-proteinogenic amino acid with the molecular formula . This compound is significant in various biological and pharmacological contexts due to its unique structural properties and biological activities. It features an amino group, a hydroxyl group, and a phenyl group attached to a propanoic acid backbone, which allows it to engage in diverse biochemical interactions.

The primary mechanism of action for this compound involves the inhibition of aminopeptidase N (APN) , a zinc-dependent enzyme implicated in tumor invasion and metastasis. By inhibiting APN, this compound has potential therapeutic implications in cancer treatment, as it may hinder the processes that allow tumors to grow and spread .

Biological Activities

Research has highlighted several biological activities associated with β-phenylserine:

- Enzyme Inhibition : As mentioned, it acts as an inhibitor of aminopeptidase N, which is crucial for regulating peptide metabolism and influencing cancer cell behavior.

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

- Metabolic Pathway Involvement : It plays a role in various metabolic pathways, particularly those involving amino acid metabolism and neurotransmitter synthesis .

Table 1: Summary of Biological Activities

Case Study: Enzyme Inhibition

In a study focusing on the inhibition of APN, it was observed that β-phenylserine effectively reduced APN activity in vitro, leading to decreased proliferation of cancer cells. This suggests that compounds like β-phenylserine could be developed into therapeutic agents for managing cancer.

Case Study: Neuroprotective Properties

Another investigation explored the neuroprotective potential of β-phenylserine derivatives. The study indicated that these derivatives could mitigate oxidative stress in neuronal cells, thereby reducing cell death associated with neurodegenerative diseases such as Alzheimer's .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical methods, including optical resolution techniques. Its derivatives are often explored for enhanced biological activities or improved pharmacokinetic properties . For instance, L-threo 2-amino-3-hydroxy-3-(4-methylsulfonylphenyl)propionic acid has been identified as an intermediate in synthesizing antibiotics such as florfenicol .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Amino-3-hydroxy-3-phenylpropanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common synthesis involves the condensation of glycine with benzaldehyde under basic conditions, followed by acid hydrolysis. For example, NaOH is used to deprotonate glycine, enabling nucleophilic attack on benzaldehyde. After forming an intermediate, concentrated HCl is added to hydrolyze the product, yielding the target compound . Optimization includes controlling stoichiometry (e.g., 4.5 equiv NaOH, 2.9 equiv benzaldehyde) and monitoring temperature during precipitation to improve purity. Alternative routes may employ oxidation/reduction agents (e.g., KMnO₄, NaBH₄) for functional group interconversions .

Q. How can stereoisomers of this compound be distinguished analytically?

- Methodological Answer : Chiral chromatography (e.g., HPLC with a chiral stationary phase) or capillary electrophoresis can separate enantiomers. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, helps identify diastereomers by analyzing coupling constants and chemical shifts. For example, the threo and erythro configurations exhibit distinct splitting patterns in the hydroxyl and amino proton regions .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Fourier-Transform Infrared Spectroscopy (FT-IR) identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) confirms molecular weight (181.19 g/mol), while tandem MS/MS elucidates fragmentation pathways. X-ray crystallography provides absolute stereochemistry if single crystals are obtainable .

Advanced Research Questions

Q. How do gas-phase ion clustering studies with alkali metals inform the compound’s physicochemical behavior?

- Methodological Answer : Collision-Induced Dissociation (CID) experiments measure sodium ion (Na⁺) binding affinity. For instance, the enthalpy of adduct formation (ΔrH° = 201 kJ/mol) is determined via mass spectrometry, revealing stabilization through carboxylate-Na⁺ interactions. Comparative studies with alanine analogs (anchor ΔrH° = 39.89 kJ/mol) highlight substituent effects on ion binding .

Q. What strategies resolve contradictions in thermochemical data for sodium adduct formation?

- Methodological Answer : Discrepancies in ΔrH° values may arise from calibration differences or instrumental variability. To address this, researchers should:

- Use internal standards (e.g., protonated urea) for energy calibration.

- Validate via multiple techniques (e.g., ion mobility spectrometry, quantum mechanical calculations).

- Cross-reference with structurally similar compounds to establish trends .

Q. How can modifications to the phenyl ring influence biological activity, such as enzyme inhibition?

- Methodological Answer : Introducing electron-withdrawing groups (e.g., nitro, fluoro) alters electronic properties and binding affinity. For example, 2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS 403-90-7) shows enhanced tyrosine kinase inhibition due to fluorine’s electronegativity. Structure-Activity Relationship (SAR) studies require systematic substitutions followed by enzymatic assays (e.g., IC₅₀ determination) .

Q. What experimental designs are used to probe GPR120 receptor activation by derivatives of this compound?

- Methodological Answer : In vitro assays include:

- Calcium flux assays : HEK293 cells expressing GPR120 are treated with the compound, and intracellular Ca²⁺ is measured via fluorescent dyes.

- Docking simulations : Molecular modeling predicts interactions between the hydroxyl-phenyl moiety and receptor binding pockets.

- Mutagenesis : Key residues (e.g., Ser/Thr in the ligand-binding domain) are mutated to validate binding hypotheses .

Q. How do reaction pathways differ between oxidation and reduction of this compound?

- Methodological Answer :

- Oxidation : KMnO₄ in acidic conditions converts the hydroxyl group to a ketone, yielding 2-Amino-3-oxo-3-phenylpropanoic acid.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydroxyl group to a methylene, forming 2-Amino-3-phenylpropanoic acid. Monitoring via Thin-Layer Chromatography (TLC) or LC-MS ensures reaction progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below compares key structural features and molecular properties of 2-amino-3-hydroxy-3-phenylpropanoic acid and related compounds:

Functional Group Analysis

- Hydroxyl (-OH) Groups : Present in all compounds except nitro derivatives. Enhances hydrogen bonding and solubility.

- Halogen Substitutions : Fluorine () and iodine () alter electronic properties. Iodine increases molecular weight and hydrophobicity.

- Nitro (-NO₂) Groups: Strong electron-withdrawing effect (), increasing acidity and reactivity in electrophilic substitutions.

Properties

IUPAC Name |

2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30910522 | |

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-96-5, 68296-26-4, 7352-06-9, 1078-17-7 | |

| Record name | DL-Phenylserine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC206281 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206281 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC206268 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206268 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC10123 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Hydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30910522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-hydroxy-3-phenyl-DL-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenyl-DL-Serine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.